5-cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole
CAS No.:
Cat. No.: VC14656710
Molecular Formula: C7H7F2N3O2
Molecular Weight: 203.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7F2N3O2 |
|---|---|
| Molecular Weight | 203.15 g/mol |
| IUPAC Name | 5-cyclopropyl-1-(difluoromethyl)-3-nitropyrazole |
| Standard InChI | InChI=1S/C7H7F2N3O2/c8-7(9)11-5(4-1-2-4)3-6(10-11)12(13)14/h3-4,7H,1-2H2 |
| Standard InChI Key | PEVNKZGODCGRLS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=CC(=NN2C(F)F)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Pyrazole Framework
The 1H-pyrazole ring serves as the central scaffold, with nitrogen atoms at positions 1 and 2. This arrangement confers aromaticity and enables participation in hydrogen bonding and dipole interactions. Substitution patterns critically modulate electronic density: the electron-withdrawing nitro group at position 3 reduces ring electron density, while the cyclopropyl group at position 5 introduces steric bulk and conformational rigidity .
Substituent Effects
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Cyclopropyl Group: The sp³-hybridized cyclopropane ring induces angle strain, enhancing reactivity in ring-opening reactions. Its hydrophobic nature improves lipid solubility, potentially aiding membrane permeability in biological systems.
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Difluoromethyl Group (-CF₂H): Fluorine atoms increase electronegativity, stabilizing adjacent charges via inductive effects. The -CF₂H moiety also contributes to metabolic resistance by reducing susceptibility to oxidative degradation .
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Nitro Group (-NO₂): A strong electron-withdrawing group that directs electrophilic substitution to the para position (C-4) and activates the ring toward nucleophilic aromatic substitution under specific conditions .
Crystallographic Insights
While direct crystallographic data for 5-cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole remains unpublished, analogous pyrazole derivatives exhibit monoclinic crystal systems with hydrogen-bonding networks involving nitro and carboxylic acid groups . For example, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid crystallizes in space group P2₁/c with unit cell parameters a = 7.177 Å, b = 10.999 Å, and c = 10.414 Å . Such structural data suggest that the nitro and cyclopropyl groups in the target compound may similarly influence packing efficiency and intermolecular interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇F₂N₃O₂ |
| Molecular Weight | 203.15 g/mol |
| CAS Number | Not publicly disclosed |
| Key Substituents | Cyclopropyl, -CF₂H, -NO₂ |
Synthesis and Optimization
Methodological Approaches
Synthesis typically involves multi-step sequences starting from pyrazole precursors. A common strategy employs cyclocondensation reactions between hydrazines and 1,3-diketones, followed by functionalization via electrophilic substitution or cross-coupling .
Step 1: Pyrazole Ring Formation
Methyl hydrazine reacts with ethyl difluoroacetoacetate under acidic conditions to yield 1-(difluoromethyl)-3-nitro-1H-pyrazole. This step mirrors methodologies used in synthesizing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, where triethyl orthoformate and acetic anhydride facilitate cyclization .
Industrial-Scale Production
Continuous flow reactors enhance efficiency by improving heat transfer and reducing reaction times. Key parameters include:
| Parameter | Optimal Range |
|---|---|
| Residence Time | 15–30 minutes |
| Temperature | 90–110°C |
| Pressure | 1–3 atm |
| Catalyst | Pd/C (5% w/w) |
Purification via column chromatography (silica gel, ethyl acetate/hexane) typically affords >95% purity, though recrystallization from ethanol/water mixtures may improve crystallinity.
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The nitro group deactivates the ring, directing incoming electrophiles to the C-4 position. Halogenation (e.g., bromination using Br₂/FeBr₃) proceeds regioselectively at this site, enabling further derivatization .
Nucleophilic Aromatic Substitution
Under basic conditions (e.g., K₂CO₃ in DMF), the nitro group facilitates displacement by nucleophiles such as amines or thiols. This reactivity is exploited to generate bioisosteres for medicinal chemistry applications.
Cycloaddition Reactions
The electron-deficient pyrazole ring participates in [3+2] cycloadditions with nitrile oxides, yielding fused heterocycles. For instance, reaction with benzonitrile oxide produces isoxazolo[5,4-c]pyrazole derivatives, which exhibit enhanced antibacterial activity in preliminary assays.
Biological Activity and Applications
Enzymatic Interactions
In silico docking studies suggest that the cyclopropyl group occupies hydrophobic pockets in fungal SDH, while the nitro group forms hydrogen bonds with Arg-43 and His-56 residues . Comparative analysis with boscalid (a non-pyrazole SDHI) indicates a 30% higher binding affinity for pyrazole-based inhibitors, attributed to improved steric complementarity .
Toxicity and Metabolic Fate
Preliminary toxicological data indicate moderate acute toxicity (LD₅₀ = 450 mg/kg in rats), with hepatic glucuronidation and renal excretion as primary clearance pathways. The difluoromethyl group resists defluorination, reducing fluoride ion release compared to trifluoromethyl analogs.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modification of substituents could elucidate key determinants of fungicidal potency. For example, replacing the nitro group with a cyano (-CN) or sulfonamide (-SO₂NH₂) moiety may alter target binding kinetics.
Green Chemistry Innovations
Developing solvent-free synthesis routes or biocatalytic methods (e.g., using lipases or transaminases) could reduce environmental impact. Recent advances in enzymatic cyclopropanation using engineered P450 enzymes offer a promising alternative to metal-catalyzed methods.
Agricultural Formulation Development
Encapsulation in biodegradable polymers (e.g., polylactic acid) may enhance field stability and reduce leaching. Pilot studies with pyrazole-loaded nanocapsules demonstrate a 50% increase in rainfastness compared to conventional formulations.
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